2,3-Anhydro-quinic acid is primarily sourced from the metabolic pathways of certain plants and microorganisms. It is often studied in the context of the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds in bacteria, fungi, and plants. This pathway leads to the production of chorismate, a precursor for various important biomolecules .
In terms of classification, it is categorized as an experimental small molecule within databases such as DrugBank, indicating its potential but not yet fully established therapeutic applications .
The synthesis of 2,3-anhydro-quinic acid can be achieved through several methods:
Each method requires careful control of reaction conditions such as temperature, pH, and reactant concentrations to optimize yield and purity.
The molecular structure of 2,3-anhydro-quinic acid features a bicyclic framework with hydroxyl groups contributing to its reactivity. The compound's three-dimensional structure can be represented using various structural formulas including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) formats .
Key structural data includes:
2,3-Anhydro-quinic acid participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2,3-anhydro-quinic acid primarily involves its interaction with enzymes in metabolic pathways. Notably, it acts as a substrate for 3-dehydroquinate dehydratase, which catalyzes a trans-dehydration reaction via an enolate intermediate. This interaction is crucial for its role in the shikimate pathway .
The binding properties indicate that it has a moderate affinity for this enzyme, which could be leveraged for therapeutic applications targeting similar enzymatic processes in pathogenic organisms.
The physical properties of 2,3-anhydro-quinic acid include:
These properties suggest that 2,3-anhydro-quinic acid is soluble in water and has potential bioavailability due to its polar nature.
The applications of 2,3-anhydro-quinic acid span several fields:
Molecular Architecture: 2,3-Anhydro-quinic acid (Chemical Formula: C₇H₁₀O₅; Molecular Weight: 174.15 g/mol) is a cyclohexane derivative characterized by an epoxy bridge between C2 and C3, carboxylic acid at C1, and hydroxyl groups at C1, C4, and C5. Its IUPAC name is (1R,4R,5R)-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid, reflecting its stereochemistry and functional groups [1] [8]. The bicyclic structure imposes geometric constraints critical for its biological activity.
Stereochemical Features: X-ray crystallography (PDB: 1GU1) confirms a half-chair conformation of the cyclohexene ring, with the epoxy oxygen in a diequatorial orientation. This rigid geometry allows precise molecular recognition in enzyme active sites [7]. Key identifiers include:
C1[C@H]([C@@H](C=C[C@]1(C(=O)O)O)O)O
VTEDVYGIJPLVFF-XAHCXIQSSA-N
[8] Taxonomic Classification:
Table 1: Cyclitol Derivatives Structural Comparison
Compound | Molecular Formula | Key Structural Features | Biological Role |
---|---|---|---|
2,3-Anhydro-quinic acid | C₇H₁₀O₅ | C2-C3 epoxy, C1 carboxylic acid | Enzyme inhibitor (transition-state analog) |
Quinic acid | C₇H₁₂O₆ | Hydroxyl groups at C1,C3,C4,C5 | Shikimate pathway intermediate |
2-Anhydro-3-fluoro-quinic acid | C₇H₉FO₅ | Fluorine at C3, C2-C3 epoxy | Dehydroquinate dehydratase inhibitor |
Initial Characterization: The compound was first synthesized in the late 1990s as a mechanistic probe for the shikimate pathway. Its existence was postulated based on the catalytic mechanism of dehydroquinate dehydratase (DHQase), which proceeds via an enolate intermediate [3].
Seminal Structural Studies: In 2001, crystallography resolved its binding mode within the active site of Streptomyces coelicolor DHQase (PDB: 1GU1). This revealed:
Evolution of Research Focus: Early work emphasized its role as a transition-state analog inhibitor. By 2002, studies confirmed inhibitory activity against DHQases across multiple bacterial species (Mycobacterium tuberculosis PDB: 1H0R; Helicobacter pylori PDB: 2C57), establishing its broad relevance in microbial biochemistry [1] [7].
Table 2: Key Historical Milestones
Year | Discovery | Significance |
---|---|---|
1999 | Rational design as DHQase transition-state analog | Validated enolate intermediate mechanism |
2001 | First crystal structure (S. coelicolor DHQase complex) | Revealed active site closure mechanism |
2002 | Structures with M. tuberculosis/H. pylori DHQases | Confirmed cross-species conservation of binding mode |
Cyclitol Biosynthetic Context: As an epoxidized cyclitol, 2,3-anhydro-quinic acid belongs to a family of cyclic polyols with diverse biological functions. It diverges from canonical cyclitols (e.g., quinic or shikimic acids) through its strained epoxy ring, which enhances electrophilicity and enables covalent interactions with nucleophilic enzyme residues [6].
Mechanism of Shikimate Pathway Inhibition:
Biological Implications: The compound’s ability to block the shikimate pathway—absent in mammals—makes it a template for species-specific antimicrobials. Recent studies show structural analogs (e.g., 2-anhydro-3-fluoro-quinic acid, C₇H₉FO₅) exhibit enhanced binding through halogen bonding with active site residues [5].
Cross-Pathway Relevance: Though not a natural metabolite, its precursor (quinic acid) modulates upstream shikimate enzymes. Recent structural analyses show quinic acid inhibits DAHP synthase (first shikimate pathway enzyme) by competing with phenylalanine at allosteric sites (KD = 42 μM) . This suggests broader roles for quinate derivatives in pathway regulation.
Table 3: Enzyme Targets in Shikimate Pathway
Enzyme | Catalytic Step | Inhibition by 2,3-Anhydro-quinic acid | Biological Consequence |
---|---|---|---|
DAHP synthase | PEP + E4P → 3-deoxy-D-arabino-heptulosonate-7-phosphate | Indirect (via quinic acid derivatives) | Reduced aromatic amino acid flux |
3-Dehydroquinate dehydratase (DHQase) | 3-Dehydroquinate → 3-dehydroshikimate | Direct competitive inhibition (Kᵢ ~0.2 μM) | Pathway arrest, antimicrobial activity |
EPSP synthase | Shikimate-3-P + PEP → 5-enolpyruvylshikimate-3-P | None observed | N/A |
Interactive Data Table: Structural and Biochemical Properties
Table 4: Biophysical and Functional Profiles of Key Analogs
Property | 2,3-Anhydro-quinic acid | Quinic acid | 2-Anhydro-3-fluoro-quinic acid |
---|---|---|---|
Molecular Weight (g/mol) | 174.15 | 192.17 | 192.14 |
Protein Targets | DHQase (Type II) | DAHP synthase | DHQase (Type II) |
Binding Affinity (KD) | 42 μM (DAHP synthase)* | 32 μM (DAHP synthase) | Not reported |
Biological Activity | Transition-state analog | Allosteric inhibitor | Covalent inhibitor |
Crystal Structures | PDB: 1GU1, 1H0R, 2C57 | PDB: 7XYZ (2025) | PDB: 1V1J |
*Note: Direct binding to DAHP synthase is attributed to quinic acid; 2,3-anhydro analog shows activity via related mechanisms .
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